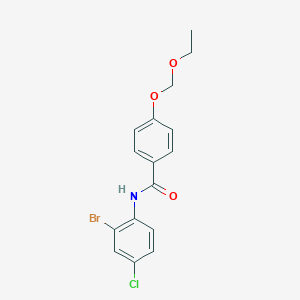![molecular formula C9H11F2NO B1628924 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine CAS No. 771571-67-6](/img/structure/B1628924.png)
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine
Vue d'ensemble
Description
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-(Difluoromethoxy)benzene.
Alkylation: The benzene derivative undergoes alkylation with ethylamine under controlled conditions to form the ethanamine chain.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial purification methods may include distillation and advanced chromatographic techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-[4-(Difluoromethoxy)phenyl]ethan-1-amine: Similar structure but with the difluoromethoxy group at the para position.
2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness: 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine is unique due to the specific positioning of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRNGPWAFSPUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617024 | |
| Record name | 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771571-67-6 | |
| Record name | 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B1628841.png)
![2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride](/img/structure/B1628842.png)
![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628843.png)






![2-m-Tolyloxymethyl-[1,3]dioxolane](/img/structure/B1628855.png)

![4,4,5,5-Tetramethyl-2-(4-methylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1628857.png)


